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molecular formula C21H16O3 B8575418 4-Formylphenyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate

4-Formylphenyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B8575418
M. Wt: 316.3 g/mol
InChI Key: ZOUCAJWRMVYQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278910B2

Procedure details

Prepared using General Procedure 2: To a stirred solution of 4′-methyl-[1,1′-biphenyl]-4-carboxylic acid (0.5 g, 2.35 mmol) in DCM (10 mL) was added DMF (3 drops) then oxalyl chloride (0.262 mL, 3.1 mmol) and left for 2 h. The reaction mixture was added to a solution of 4-hydroxybenzaldehyde (0.31 g, 2.6 mmol) and TEA (0.4 mL, 2.82 mmol) in DCM (10 mL) and stirred for 18 h. The reaction mixture was diluted with DCM (100 mL) and washed with NaHCO3 (100 mL). The organic layer was pre-absorbed onto silica gel and then purified by chromatography (EA/isohexanes) to afford 300 mg (40%) 4-formylphenyl 4′-methyl-[1,1′-biphenyl]-4-carboxylate INT-27 as a white solid. LCMS-ESI (m/z) calculated for C21H16O3: 316; no m/z observed, tR=4.25 min (Method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.262 mL
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.O[C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1>C(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([O:16][C:24]3[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=3)=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.262 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0.31 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
TEA
Quantity
0.4 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
WASH
Type
WASH
Details
washed with NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was pre-absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography (EA/isohexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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